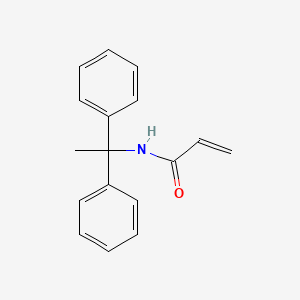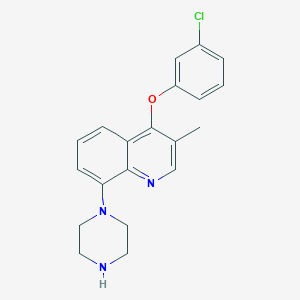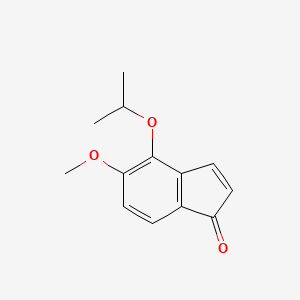
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to the corresponding alcohol and subsequent dehydration to yield the desired indanone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalytic hydrogenation and other techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be compared with other similar compounds, such as:
5-Methoxy-1H-indene-1,3(2H)-dione: Another indanone derivative with different substituents.
1H-Inden-1-one, 2,3-dihydro-5-(methylthio)-: A compound with a similar core structure but different functional groups.
5-Methoxyindan-1-one: A closely related compound with a simpler structure .
Eigenschaften
CAS-Nummer |
850404-07-8 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-methoxy-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C13H14O3/c1-8(2)16-13-10-4-6-11(14)9(10)5-7-12(13)15-3/h4-8H,1-3H3 |
InChI-Schlüssel |
XQLNEBPVOHIZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC2=C1C=CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
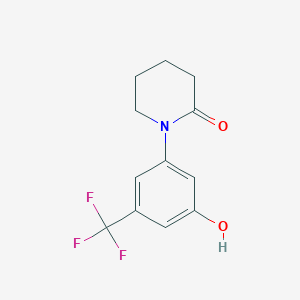
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
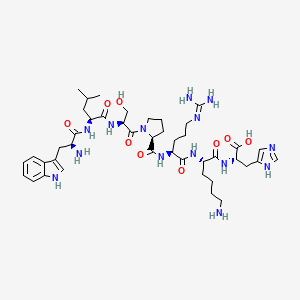
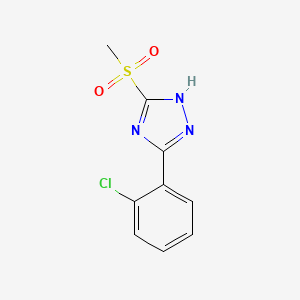
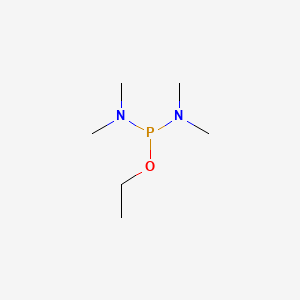

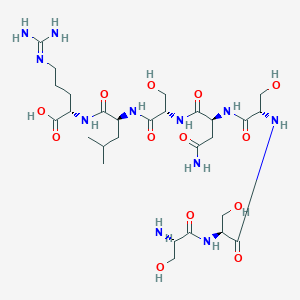
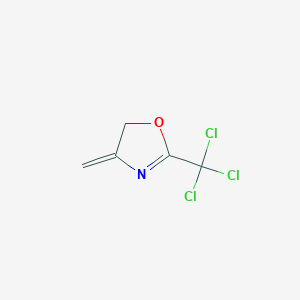
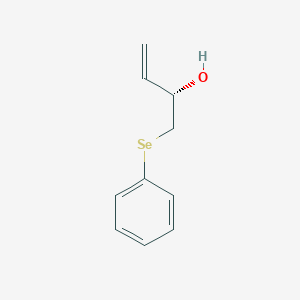
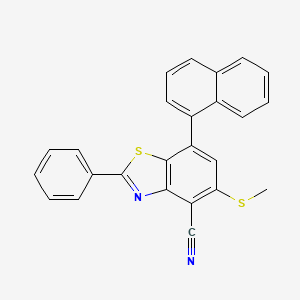
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
